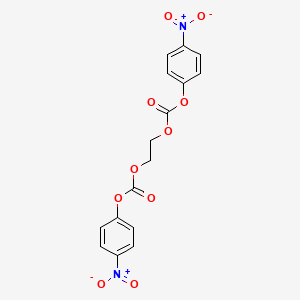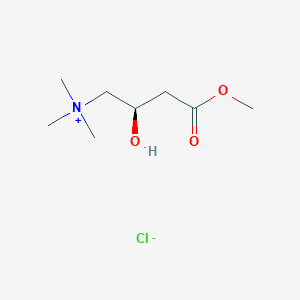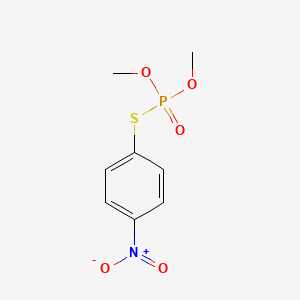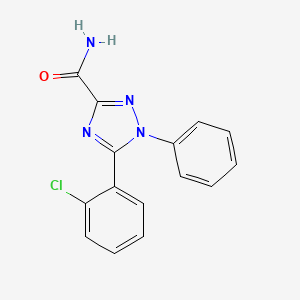
Sulfanylidenesilicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanylidenesilicon, also known as silicon sulfide, is a chemical compound with the formula SiS. It is a silicon analog of carbon disulfide (CS2) and is known for its unique properties and potential applications in various fields. This compound is of interest due to its potential use in materials science, electronics, and as a precursor for other silicon-containing compounds.
准备方法
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride (SiCl4) with hydrogen sulfide (H2S) at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile products. The reaction can be represented as follows:
SiCl4+2H2S→SiS+4HCl
Another method involves the direct reaction of silicon with sulfur at elevated temperatures. This method requires careful control of the reaction conditions to ensure the formation of this compound rather than other silicon-sulfur compounds.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in materials science and chemical engineering may lead to more efficient and scalable production methods in the future.
化学反应分析
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form silicon dioxide (SiO2) and sulfur dioxide (SO2) when exposed to oxygen or other oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of silicon and hydrogen sulfide (H2S) under specific conditions.
Substitution: Substitution reactions involving this compound can result in the formation of various silicon-containing compounds, depending on the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include silicon dioxide, sulfur dioxide, silicon, and hydrogen sulfide. These products are of interest in various industrial and research applications.
科学研究应用
Sulfanylidenesilicon has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Electronics: this compound is explored for its potential use in semiconductor devices and other electronic components.
Chemistry: It serves as a reagent in various chemical reactions, enabling the synthesis of complex silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound, although this area is still in its early stages.
作用机制
The mechanism of action of sulfanylidenesilicon involves its interaction with other molecules and compounds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, this compound interacts with oxygen molecules to form silicon dioxide and sulfur dioxide.
相似化合物的比较
Sulfanylidenesilicon can be compared with other silicon-containing compounds, such as silicon dioxide (SiO2), silicon carbide (SiC), and silicon nitride (Si3N4). Each of these compounds has unique properties and applications:
Silicon Dioxide (SiO2): Known for its use in glass and ceramics, silicon dioxide is a stable and abundant compound with excellent thermal and chemical stability.
Silicon Carbide (SiC): This compound is known for its hardness and high thermal conductivity, making it useful in abrasive materials and high-temperature applications.
Silicon Nitride (Si3N4): Silicon nitride is valued for its high strength and resistance to thermal shock, making it suitable for use in advanced ceramics and cutting tools.
Conclusion
This compound is a fascinating compound with a range of potential applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in materials science, chemistry, and electronics
属性
CAS 编号 |
12504-41-5 |
|---|---|
分子式 |
SSi |
分子量 |
60.15 g/mol |
IUPAC 名称 |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI 键 |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
规范 SMILES |
[Si]=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)

![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)


